5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one
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Overview
Description
5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one is an organic compound with a complex structure that includes a pyridazinone core substituted with a methyl group and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable diketones or ketoesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid
- 5-methyl-3-(4-phenoxyphenyl)imino-1,3-dihydro-2H-indol-2-one
Uniqueness
5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one is unique due to its specific substitution pattern and the presence of both a pyridazinone core and a phenoxyphenyl group. This combination of structural features may confer unique properties, such as specific binding affinities or reactivity profiles, that distinguish it from other similar compounds.
Properties
CAS No. |
68195-42-6 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H14N2O2/c1-12-11-16(18-19-17(12)20)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-11H,1H3,(H,19,20) |
InChI Key |
ZLUFQRQTZANRJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NNC1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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